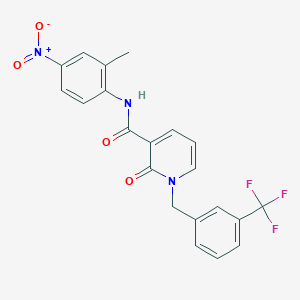
N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O4 and its molecular weight is 431.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H16F3N3O4
- Molecular Weight : 431.4 g/mol
- CAS Number : 941910-05-0
The compound exhibits various biological activities attributed to its structural components. The presence of the dihydropyridine moiety suggests potential interactions with calcium channels and other enzymatic pathways.
1. Neuroprotective Effects
Research indicates that similar compounds in the dihydropyridine class can influence neuroprotective pathways by modulating calcium influx in neurons, potentially offering therapeutic benefits in neurodegenerative diseases .
2. Antitumor Activity
Studies on related compounds have shown that modifications in the structure can enhance antitumor activity. The trifluoromethyl group is known to increase lipophilicity, which may improve cellular uptake and efficacy against cancer cells .
Biological Activity Data
A summary of biological activities observed in studies involving this compound and its analogs is presented below:
Case Study 1: Neuroprotective Potential
In a study evaluating several dihydropyridine derivatives, it was found that specific modifications led to increased neuroprotective properties against oxidative stress in neuronal cultures. The compound's ability to inhibit MAO-B was particularly noted, suggesting a mechanism for neuroprotection through reduced oxidative damage .
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of related compounds against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting the importance of substituents like trifluoromethyl groups in enhancing cytotoxicity .
科学研究应用
Anticancer Properties
Research has identified derivatives of dihydropyridine compounds as promising anticancer agents. For instance, an analogue of the compound was shown to exhibit potent activity against gastric carcinoma in preclinical models. Specifically, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating its potential for further development into clinical trials .
Phospholipase A2 Inhibition
The compound has also been investigated for its inhibitory effects on phospholipase A2 enzymes, which are implicated in various pathophysiological processes including inflammation and cancer progression. Inhibitors targeting these enzymes can potentially mitigate drug-induced phospholipidosis, providing a therapeutic angle for conditions associated with dysregulated phospholipase activity .
Other Enzymatic Targets
Further studies are needed to explore the broader enzymatic targets of N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide. The structure-based approach can be utilized to identify new chemical entities with enhanced activity against specific enzymes relevant to disease states .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications at various positions on the dihydropyridine ring can significantly influence its biological activity and solubility profiles, making SAR studies essential for developing more effective derivatives .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds that contain trifluoromethyl groups, which have been linked to improved biological activity against viral pathogens like H5N1 and SARS-CoV-2 . These findings suggest potential applications beyond oncology, extending into antiviral therapies.
Table 1: Summary of Biological Activities
Table 2: Structure Modifications and Their Effects
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4/c1-13-10-16(27(30)31)7-8-18(13)25-19(28)17-6-3-9-26(20(17)29)12-14-4-2-5-15(11-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONVJCBRDEDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













